molecular formula C18H18N4O3 B4920540 N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE

Cat. No.: B4920540
M. Wt: 338.4 g/mol
InChI Key: OZXKUAXGHIFUPG-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Phthalimide Moiety: The phthalimide group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a phthalimide derivative under basic conditions.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through an amide coupling reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated or carboxylated derivatives of the pyrimidine ring.

    Reduction: Hydroxyl derivatives of the phthalimide moiety.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Molecular Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Medicine

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detecting diseases.

Industry

    Polymer Additives: The compound can be used as an additive in the production of high-performance polymers.

    Coatings: It can be incorporated into coatings to improve their durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can interact with active sites of enzymes, inhibiting their activity. The phthalimide moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE: Similar structure but with a pentanamide linker instead of butanamide.

    N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with a hexanamide linker instead of butanamide.

Uniqueness

The uniqueness of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE lies in its specific combination of the pyrimidine ring, phthalimide moiety, and butanamide linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-10-12(2)20-18(19-11)21-15(23)8-5-9-22-16(24)13-6-3-4-7-14(13)17(22)25/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXKUAXGHIFUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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